Lipophilicity (LogP) Comparison: N-(2,2-Difluoroethyl) Substitution Increases LogP by 1.1–1.4 Units Relative to Non-Fluorinated and Regioisomeric Analogs
The target compound exhibits a computed LogP value of 3.01, which is 1.36 log units higher than that of 1-(2,2-difluoroethyl)-1H-indazol-3-amine (LogP 1.65), the analog lacking the 7-bromo and N1-methyl substituents . Compared to the 5-bromo regioisomer (XLogP3 1.9) and the 6-bromo regioisomer (LogP 2.09), the target compound is 1.11 and 0.92 log units more lipophilic, respectively [1]. This increased lipophilicity is driven synergistically by the 7-bromo atom and the difluoroethyl group, both of which contribute additively to overall hydrophobicity. The LogP value of 3.01 positions this compound within the optimal drug-like lipophilicity range (LogP 1–4) while providing a measurable differentiation window for SAR exploration.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 3.01 (computed) |
| Comparator Or Baseline | 1-(2,2-difluoroethyl)-1H-indazol-3-amine: LogP = 1.65 ; 5-bromo-1-methyl-1H-indazol-3-amine: XLogP3 = 1.9 [1]; 6-bromo-1-methyl-1H-indazol-3-amine: LogP = 2.09 |
| Quantified Difference | ΔLogP = +1.36 vs. des-bromo analog; +1.11 vs. 5-bromo regioisomer; +0.92 vs. 6-bromo regioisomer |
| Conditions | Computed LogP values from vendor-published data; different computational methods may apply across sources. |
Why This Matters
Higher lipophilicity within the drug-like range correlates with improved passive membrane permeability and can be exploited to modulate oral absorption and tissue distribution, making this compound a strategic choice for programs targeting intracellular kinase targets where cellular penetration is rate-limiting.
- [1] AngeneChemical. 5-Bromo-1-methyl-1H-indazol-3-amine. XLogP3: 1.9. https://www.angenechemical.com/ View Source
